

Spectroscopic Profile of 2,5-Dimethyl-3-hexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethyl-3-hexanone

Cat. No.: B045781

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethyl-3-hexanone**, tailored for researchers, scientists, and professionals in drug development. The document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visual workflows to aid in the structural elucidation and characterization of this compound.

Molecular Structure:

- Compound Name: **2,5-Dimethyl-3-hexanone**
- Synonyms: Isobutyl isopropyl ketone
- CAS Number: 1888-57-9[\[1\]](#)
- Molecular Formula: C₈H₁₆O[\[1\]](#)[\[2\]](#)
- Molecular Weight: 128.21 g/mol [\[1\]](#)[\[3\]](#)

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,5-Dimethyl-3-hexanone**.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.5	Multiplet	2H	-CH ₂ - (C4)
~2.4	Heptet	1H	-CH- (C2)
~2.1	Multiplet	1H	-CH- (C5)
~1.1	Doublet	6H	-CH(CH ₃) ₂ (C2-CH ₃)
~0.9	Doublet	6H	-CH(CH ₃) ₂ (C5-CH ₃)

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and instrument frequency.

Table 2: ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3)[2][4]

Chemical Shift (δ) ppm	Assignment
~215	C=O (C3)
~50	-CH ₂ - (C4)
~42	-CH- (C2)
~25	-CH- (C5)
~18	-CH(CH ₃) ₂ (C2-CH ₃)
~22	-CH(CH ₃) ₂ (C5-CH ₃)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1715	Strong	C=O stretch (ketone)[5][6]
2870-2960	Strong	C-H stretch (alkane)
1465	Medium	C-H bend (alkane)
1365	Medium	C-H bend (alkane)

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity	Assignment
128	Moderate	[M] ⁺ (Molecular Ion)[1][7]
85	High	[M - C ₃ H ₇] ⁺ (Loss of isopropyl radical)
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

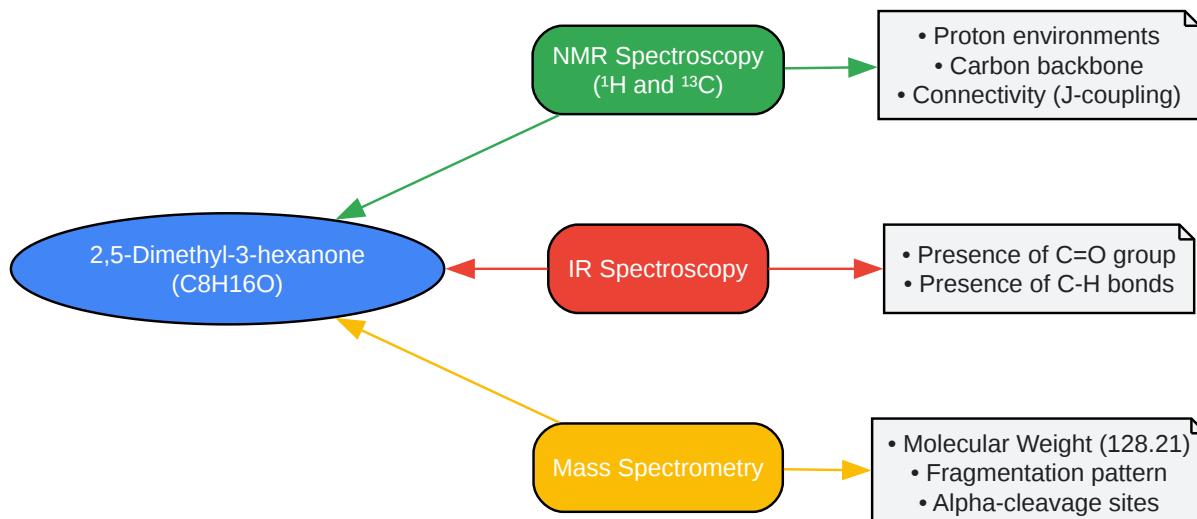
- Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).^[8] An internal standard such as tetramethylsilane (TMS) is often added for chemical shift calibration.^[8] The solution is then transferred to a high-quality NMR tube.^[8] Any solid impurities should be filtered out to prevent interference with the magnetic field homogeneity.^[8]
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 90 MHz).^{[2][9]} For ¹H NMR, the acquisition time is typically a few minutes, while ¹³C NMR may require 20-60 minutes due to the lower natural abundance of the ¹³C isotope.^[8]

- Data Analysis: The resulting Free Induction Decay (FID) is Fourier-transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Chemical shifts, multiplicities, and integration values are determined from the processed spectrum.[10]

2. Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2,5-Dimethyl-3-hexanone**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[2] Alternatively, a solution of the compound in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.
- Data Acquisition: The prepared sample is placed in the beam of an FTIR spectrometer. A background spectrum of the salt plates (or solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
- Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. For ketones, the most characteristic band is the strong C=O stretching vibration, which for saturated aliphatic ketones appears around 1715 cm⁻¹.[5][11]

3. Mass Spectrometry (MS)


- Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) for Electron Ionization (EI). This process removes an electron from the molecule to form a molecular ion ([M]⁺).[12]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: A mass spectrum is generated, which plots the relative abundance of ions versus their m/z values. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.[7] The fragmentation pattern, which

results from the breakdown of the molecular ion, provides valuable information about the structure of the molecule. Common fragmentation pathways for ketones include alpha-cleavage.[12][13]

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the general workflow for analysis.

Caption: Experimental workflow for the spectroscopic analysis of **2,5-Dimethyl-3-hexanone**.

[Click to download full resolution via product page](#)

Caption: Logical relationships between spectroscopic techniques and structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hexanone, 2,5-dimethyl- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]
- 3. 3-hexanone, 2,5-dimethyl-(8ci) | C8H16O | CID 15901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-DIMETHYL-3-HEXANONE(1888-57-9) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. Page loading... [guidechem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethyl-3-hexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045781#spectroscopic-data-for-2-5-dimethyl-3-hexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com